Bis(tetrahydrofurfuryl) adipate

Description

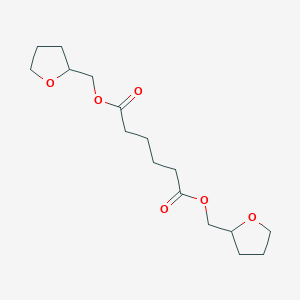

Bis(tetrahydrofurfuryl) adipate is an adipate ester derivative featuring two tetrahydrofurfuryl alcohol moieties linked via an adipic acid backbone. This compound is structurally characterized by its cyclic ether (tetrahydrofuran) groups, which confer unique solubility and compatibility properties. For instance, tetrahydrofurfuryl acrylate exhibits a boiling point of 206.5–222°C, vapor pressure of 27–119 Pa, and water solubility of 19–79.1 g/L at 20°C . These properties suggest that this compound may serve as a plasticizer or rheology modifier in polymers, adhesives, or coatings, leveraging the tetrahydrofurfuryl group’s balance between hydrophobicity and polarity .

Properties

CAS No. |

105-02-2 |

|---|---|

Molecular Formula |

C16H26O6 |

Molecular Weight |

314.37 g/mol |

IUPAC Name |

bis(oxolan-2-ylmethyl) hexanedioate |

InChI |

InChI=1S/C16H26O6/c17-15(21-11-13-5-3-9-19-13)7-1-2-8-16(18)22-12-14-6-4-10-20-14/h13-14H,1-12H2 |

InChI Key |

DMNQTEVDCGAATA-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)COC(=O)CCCCC(=O)OCC2CCCO2 |

Canonical SMILES |

C1CC(OC1)COC(=O)CCCCC(=O)OCC2CCCO2 |

Other CAS No. |

105-02-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Its tetrahydrofurfuryl groups may improve solubility in hydrophilic matrices compared to linear alkyl adipates .

- Thermal Stability: DOA and diisononyl adipate are preferred for high-temperature applications due to their higher molecular weights and stability. This compound’s cyclic structure may limit thermal resistance compared to branched analogs .

Performance in Polymer Systems

- PVC Plasticization : In PVC composites, DOA reduces melt viscosity by 15–20% at 170–190°C, while butoxyethyl adipates (e.g., butyl butoxyethyl adipate) show comparable fluidity but require higher plasticizer content for equivalent flexibility . This compound’s cyclic ether groups may enhance plasticizing efficiency at lower concentrations but could increase hydrophilicity, affecting water resistance.

- Rheology Modification : Diisobutyl adipate and octyl decyl adipate are used as rheology modifiers in EUV lithography resins due to their low volatility. This compound’s higher polarity might improve adhesion in photoresist formulations .

Toxicity and Regulatory Considerations

- Tetrahydrofurfuryl Derivatives : Tetrahydrofurfuryl methacrylate has been linked to occupational allergic contact dermatitis, suggesting possible sensitization risks for structurally similar compounds . This compound’s toxicity profile remains understudied, warranting caution in consumer product applications.

Q & A

Q. What are the recommended methods for synthesizing Bis(tetrahydrofurfuryl) adipate with high purity?

this compound is synthesized via esterification of adipic acid with tetrahydrofurfuryl alcohol. Key steps include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) are typically used to drive esterification. Recent studies suggest enzymatic catalysts (e.g., lipases) improve selectivity and reduce side products .

- Reaction optimization : Maintain a molar ratio of 2:1 (tetrahydrofurfuryl alcohol to adipic acid) under reflux conditions (110–130°C) with toluene as a solvent to azeotropically remove water .

- Purification : Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted alcohol and diacid residues .

Q. How can researchers characterize the purity and structural integrity of this compound?

Q. What are the critical parameters affecting the stability of this compound under various storage conditions?

- Temperature : Degradation accelerates above 40°C; store at 4°C in amber vials to prevent thermal/photo-oxidation .

- Humidity : Hydrolysis of ester bonds occurs at >60% relative humidity; use desiccants (e.g., silica gel) in sealed containers .

- Solvent compatibility : Avoid prolonged contact with polar protic solvents (e.g., water, methanol) to minimize ester cleavage .

Advanced Research Questions

Q. What experimental approaches are used to study the degradation pathways of this compound in environmental matrices?

- Hydrolytic degradation : Incubate in buffer solutions (pH 4–9) at 25–50°C, monitoring adipic acid release via HPLC .

- Photodegradation : Expose to UV light (254 nm) and analyze by GC-MS for breakdown products (e.g., tetrahydrofuran derivatives) .

- Microbial degradation : Use soil slurry assays with Pseudomonas spp. to quantify CO evolution via respirometry .

Q. How can computational modeling predict the interaction mechanisms of this compound with polymer matrices?

- Molecular dynamics (MD) : Simulate diffusion coefficients in polyvinyl chloride (PVC) matrices to assess plasticizer efficiency. Parameters include:

- Hansen solubility parameters (δ, δ, δ) for compatibility predictions .

- Radial distribution functions (RDFs) to map ester-polymer interactions .

- Density functional theory (DFT) : Calculate binding energies between adipate esters and polymer functional groups (e.g., PVC’s Cl atoms) .

Q. What strategies resolve discrepancies in toxicity data for this compound across different biological models?

- In vitro/in vivo correlation : Compare cytotoxicity (e.g., IC in HepG2 cells) with acute toxicity (e.g., LD in rodents) using standardized OECD protocols .

- Metabolite profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., glucuronidated vs. sulfated conjugates) .

- Receptor binding assays : Screen for endocrine disruption potential via estrogen receptor (ER) or peroxisome proliferator-activated receptor (PPAR) binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.